molecular formula C6H5I2NO B11777355 4,6-Diiodo-2-methylpyridin-3-ol CAS No. 188923-76-4

4,6-Diiodo-2-methylpyridin-3-ol

Cat. No.: B11777355
CAS No.: 188923-76-4
M. Wt: 360.92 g/mol
InChI Key: NEQZEMWIDPMUBC-UHFFFAOYSA-N
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Description

4,6-Diiodo-2-methylpyridin-3-ol is a heterocyclic organic compound with the molecular formula C6H5I2NO and a molecular weight of 360.92 g/mol This compound is characterized by the presence of two iodine atoms at the 4 and 6 positions, a methyl group at the 2 position, and a hydroxyl group at the 3 position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diiodo-2-methylpyridin-3-ol typically involves the iodination of 2-methylpyridin-3-ol. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds through electrophilic substitution, where iodine atoms are introduced at the 4 and 6 positions of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diiodo-2-methylpyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine ketones, while substitution reactions can produce various functionalized pyridine derivatives .

Scientific Research Applications

4,6-Diiodo-2-methylpyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Diiodo-2-methylpyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and hydroxyl group play a crucial role in binding to active sites and modulating biological activity. The compound can inhibit or activate specific pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: The dual iodination enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

188923-76-4

Molecular Formula

C6H5I2NO

Molecular Weight

360.92 g/mol

IUPAC Name

4,6-diiodo-2-methylpyridin-3-ol

InChI

InChI=1S/C6H5I2NO/c1-3-6(10)4(7)2-5(8)9-3/h2,10H,1H3

InChI Key

NEQZEMWIDPMUBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=N1)I)I)O

Origin of Product

United States

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